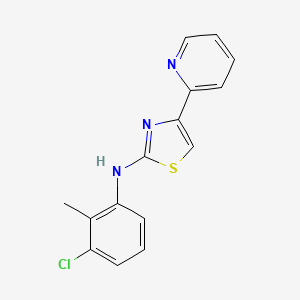

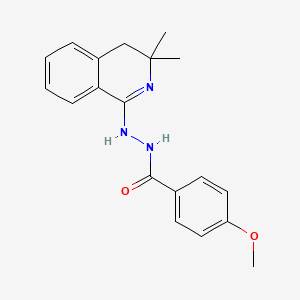

N-(3-chloro-2-methylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to N-(3-chloro-2-methylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, typically involves cyclization reactions, where thiosemicarbazides or thioureas are cyclized in the presence of catalysts to form the thiazole ring. An example involves the synthesis of related thiazole compounds using manganese(II) nitrate as a catalyst under conditions that promote cyclization with the loss of H2O or H2S to yield the desired thiazole derivatives (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using X-ray crystallography, NMR, and DFT studies. These techniques provide detailed information on the geometric parameters, including bond lengths and angles, which are essential for understanding the chemical behavior of the compound. For instance, a study provided structural insights into similar thiazole compounds using DFT method and X-ray data, highlighting the stability and electronic transitions within these molecules (Dani et al., 2013).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, including oxidative C–S bond formation and regioselective oxidative C–H functionalization. These reactions are crucial for the functionalization of the thiazole ring and the introduction of various substituents, enhancing the compound's biological activity. For example, the oxidative C–S bond formation strategy employing phenyliodine(III) bis(trifluoroacetate) as the oxidant allows for the synthesis of biologically potent thiazole derivatives (Mariappan et al., 2016).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as melting point, boiling point, solubility, and crystalline structure, are influenced by the nature of substituents on the thiazole ring. X-ray crystallography studies reveal that thiazole compounds can crystallize in various space groups, with molecular packing affected by intermolecular hydrogen bonding and other non-covalent interactions (Dani et al., 2013).

Future Directions

properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c1-10-11(16)5-4-7-12(10)18-15-19-14(9-20-15)13-6-2-3-8-17-13/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXYURIGCUUXRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5628623.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5628637.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5628666.png)

![3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5628700.png)

![methyl 4-(2-chloro-4-{[(2-methoxyethyl)amino]carbonyl}phenoxy)piperidine-1-carboxylate](/img/structure/B5628709.png)